Cas no 793609-33-3 (Benzeneethanamine,N,N,4-triethyl-)
793609-33-3 structure
Product Name:Benzeneethanamine,N,N,4-triethyl-
CAS No:793609-33-3
MF:C14H23N
MW:205.33912396431
CID:556155
PubChem ID:45094761
Update Time:2025-04-19
Benzeneethanamine,N,N,4-triethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,N,N,4-triethyl-
- Benzeneethanamine, N,N,4-triethyl- (9CI)
- N,N-diethyl-2-(4-ethylphenyl)ethanamine
- 793609-33-3
- N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine
- SCHEMBL12909824
- DTXSID80667312
-
- Inchi: 1S/C14H23N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3
- InChI Key: PHUAIWZOSWATEU-UHFFFAOYSA-N
- SMILES: N(CC)(CC)CCC1C=CC(CC)=CC=1
Computed Properties
- Exact Mass: 205.183
- Monoisotopic Mass: 205.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2A^2
- XLogP3: 3.8
Benzeneethanamine,N,N,4-triethyl- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
793609-33-3 (Benzeneethanamine,N,N,4-triethyl-) Related Products
- 1126-71-2(N,N-Dimethyl-2-phenylethanamine)
- 137069-23-9(methyl[2-(3-methylphenyl)ethyl]amine)
- 589-08-2(N-Methyl-2-phenylethylamine)
- 229621-74-3(Methyl-(2-p-tolyl-ethyl)-amine)
- 13977-33-8(Demelverine)
- 27906-91-8((2-phenylethyl)(propyl)amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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